1-[2-(2-Hydroxyethoxy)ethyl]piperazine 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Quetiapine intermediate.
Hydroxyzine Impurity 1 is a Quetiapine intermediate. It may be used in chemical synthesis.
Brand Name: Vulcanchem
CAS No.: 13349-82-1
VCID: VC21338051
InChI: InChI=1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2
SMILES: C1CN(CCN1)CCOCCO
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol

1-[2-(2-Hydroxyethoxy)ethyl]piperazine

CAS No.: 13349-82-1

Cat. No.: VC21338051

Molecular Formula: C8H18N2O2

Molecular Weight: 174.24 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-[2-(2-Hydroxyethoxy)ethyl]piperazine - 13349-82-1

Specification

CAS No. 13349-82-1
Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
IUPAC Name 2-(2-piperazin-1-ylethoxy)ethanol
Standard InChI InChI=1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2
Standard InChI Key FLNQAPQQAZVRDA-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCOCCO
Canonical SMILES C1CN(CCN1)CCOCCO
Appearance Clear Colourless to Light Yellow Oil

Introduction

Chemical Properties and Structure

1-[2-(2-Hydroxyethoxy)ethyl]piperazine is identified by its Chemical Abstracts Service (CAS) registry number 13349-82-1. It has the molecular formula C8H18N2O2, with a molecular weight of 174.24 g/mol. This structure contains a piperazine ring with a hydroxyethoxyethyl substituent, providing the compound with both basic nitrogen atoms and a terminal hydroxyl group .

Also known by the synonym 2-[2-(1-Piperazinyl)ethoxy]ethanol, this compound possesses notable physical and chemical characteristics. Its structural features include:

  • A six-membered piperazine ring containing two nitrogen atoms

  • An ethoxyethanol chain attached to one of the nitrogen atoms

  • A terminal hydroxyl group that contributes to its solubility and reactivity

These structural elements, particularly the presence of both basic nitrogen atoms and a hydroxyl group, make 1-[2-(2-Hydroxyethoxy)ethyl]piperazine well-suited for nucleophilic substitution reactions and hydrogen bonding interactions, properties that are valuable in pharmaceutical synthesis .

Synthesis and Preparation Methods

The synthesis of high-purity 1-[2-(2-Hydroxyethoxy)ethyl]piperazine involves a multi-step process that has been optimized for industrial production. A patent-protected method describes the following sequence of reactions:

  • Preparation of piperazine monohydrochloride by reacting piperazine with piperazine dihydrochloride in an appropriate solvent

  • Reaction of the prepared piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol in a suitable solvent

  • Filtration to recover piperazine dihydrochloride, which can be dried and reused

  • Evaporation of the filtrate to remove solvent, yielding a crude product

  • Vacuum reduced pressure rectification to obtain high-purity 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

This patented method effectively addresses the common challenge of high disubstituted compound impurity content, which has been a significant issue in previous synthesis approaches. The process is designed to be cost-effective, environmentally friendly, and suitable for industrial-scale production .

The efficient recovery and reuse of piperazine dihydrochloride in this method contributes to its economic viability for commercial production. Additionally, the vacuum rectification step ensures high product purity, which is essential for pharmaceutical applications .

Applications in Pharmaceutical Industry

Role in Quetiapine Synthesis

The primary application of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is as a crucial intermediate in the synthesis of quetiapine fumarate, an atypical antipsychotic medication. Quetiapine is widely prescribed for the treatment of schizophrenia, bipolar disorder, and as an adjunct therapy for major depressive disorder .

The role of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine in quetiapine synthesis involves a condensation reaction that leads to the formation of the drug's core structure. This step is critical in establishing the pharmacophore responsible for quetiapine's therapeutic effects. The high purity of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is essential to ensure the quality and efficacy of the final pharmaceutical product .

Market Analysis and Growth Projections

The global market for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine was estimated at USD 55.5 million in 2024 and is projected to grow at a compound annual growth rate (CAGR) of 3.5% from 2025 to 2030. This growth is primarily driven by the increasing demand for antipsychotic medications, particularly quetiapine fumarate, for which 1-[2-(2-Hydroxyethoxy)ethyl]piperazine serves as a key intermediate .

Several factors contribute to the expanding market for this compound:

Market DriverImpactProjection
Rising prevalence of psychiatric disordersHighContinued increase through 2030
Expiration of patents for branded antipsychoticsMediumSurge in generic production
Technological advancements in synthesisMediumMore cost-effective manufacturing
Expansion of pharmaceutical production capacityHighParticularly in generic sector
Emerging markets (Asia, Latin America)HighSignificant growth opportunity

The expiration of patents for several branded antipsychotic drugs has led to increased production of generic alternatives, further driving demand for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. Additionally, technological advancements in chemical synthesis have made the compound's production more efficient and cost-effective, enhancing its attractiveness to pharmaceutical manufacturers .

Emerging markets, particularly in Asia and Latin America, present significant growth opportunities as healthcare access improves and awareness of mental health issues increases in these regions. This geographic expansion of the market is expected to contribute substantially to the compound's growth trajectory through 2030 .

Comparative Analysis with Similar Compounds

To better understand the unique properties and applications of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, it is valuable to compare it with structurally similar compounds that also find applications in pharmaceutical synthesis.

CompoundStructural DifferencePrimary ApplicationsComparative Advantage
1-[2-(2-Hydroxyethoxy)ethyl]piperazineReference compoundQuetiapine synthesisBalance of reactivity and stability
1-(2-Hydroxyethyl)piperazineLacks ethoxy groupVarious pharmaceutical intermediatesSimpler structure, different reactivity
1,4-Bis(2-hydroxyethyl)piperazineDisubstitutedPolymer chemistry, surfactantsDifferent solubility profile
2-(2-Chloroethoxy)ethanolPrecursor, no piperazineReagent in organic synthesisDifferent reactivity pattern

The unique structure of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, with both hydroxyl and ethoxy groups, provides it with distinct chemical and biological properties that differentiate it from these related compounds. These structural differences account for its specific utility in quetiapine synthesis and potential for other pharmaceutical applications .

Future Perspectives and Ongoing Research

The future of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine research and applications appears promising, with several areas of ongoing investigation and potential development:

  • Process optimization for more efficient and environmentally friendly synthesis methods

  • Exploration of new pharmaceutical applications beyond quetiapine synthesis

  • Investigation of derivatives with enhanced properties for specific therapeutic targets

  • Development of analytical methods for purity assessment and quality control

The pharmaceutical industry's continued emphasis on sustainable chemistry and green manufacturing processes is likely to drive further refinements in the synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. These developments may include the use of alternative solvents, catalysts, and reaction conditions to reduce environmental impact while maintaining or improving product quality .

Additionally, as research in medicinal chemistry continues to advance, new applications for piperazine derivatives like 1-[2-(2-Hydroxyethoxy)ethyl]piperazine may emerge, potentially expanding its utility beyond its current primary role in quetiapine synthesis .

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